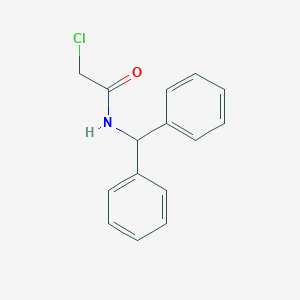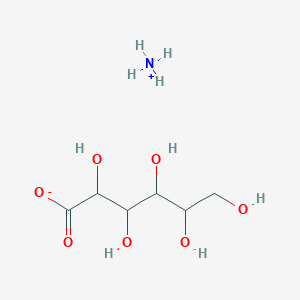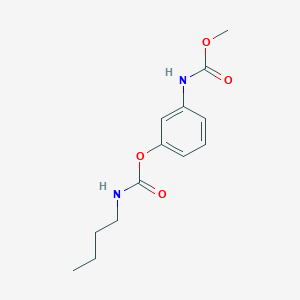
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is not fully understood. However, it is believed to inhibit the activity of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase by binding to their active sites. This leads to an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) in lab experiments is that it is relatively easy to synthesize and purify. It also has various potential applications in the field of biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.
Zukünftige Richtungen
There are several future directions for the study of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)). One direction is to further investigate its potential as an inhibitor of acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, and its potential as a treatment for Alzheimer's disease. Another direction is to investigate its anti-inflammatory effects in more detail, and its potential as a treatment for inflammatory diseases. Finally, more research is needed to fully understand its mechanism of action and its effects on the nervous system.
Synthesemethoden
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) is synthesized by reacting m-hydroxybenzaldehyde with methyl chloroformate, followed by the addition of butylamine and sodium hydroxide. The resulting compound is then purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester), butylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)) has various scientific research applications. It has been studied as a potential inhibitor of certain enzymes such as acetylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase and butyrylcholinCARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester)ase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been studied as a potential anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13684-36-1 |
|---|---|
Produktname |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, BUTYLCARBAMATE (ester) |
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JGNLKFYGXRGIMJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Andere CAS-Nummern |
13684-36-1 |
Synonyme |
N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



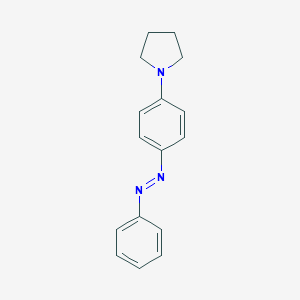
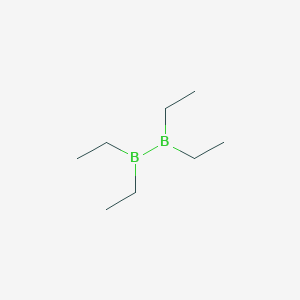
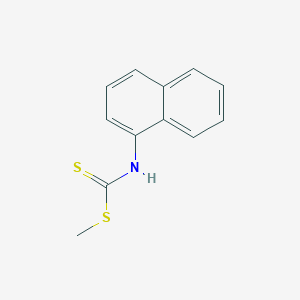



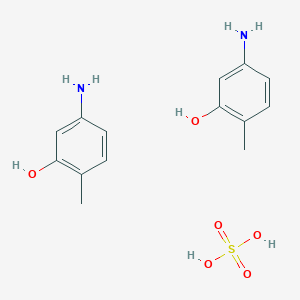
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
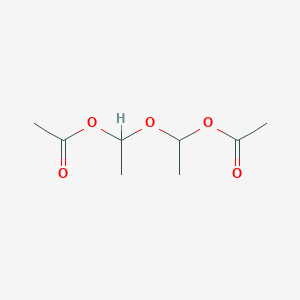
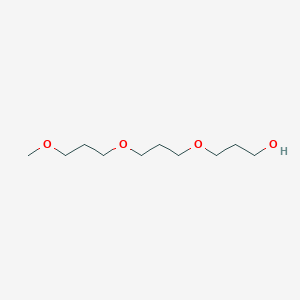
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
